molecular formula C14H11ClN2O4 B5819262 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5819262
M. Wt: 306.70 g/mol
InChI Key: WWIUOZIMHNYELX-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a nitro group attached to a benzamide core

Properties

IUPAC Name

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-10(8-11)16-14(18)12-7-9(15)5-6-13(12)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIUOZIMHNYELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide typically involves a multi-step process. One common method is the nitration of 5-chloro-2-nitroaniline, followed by coupling with 3-methoxyaniline under appropriate conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: Formation of 5-chloro-N-(3-methoxyphenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It is investigated for its interactions with biological targets, such as enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

    5-chloro-N-(3-methoxyphenyl)-2-aminobenzamide: A reduced form of the compound with different biological activity.

    5-chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide:

Uniqueness: 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

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